3-Bromo-4-(4-chlorophenoxy)benzonitrile

Descripción general

Descripción

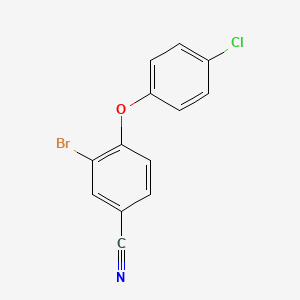

3-Bromo-4-(4-chlorophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7BrClNO . It has a molecular weight of 308.56 g/mol.

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(4-chlorophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

3-Bromo-4-(4-chlorophenoxy)benzonitrile has a molecular weight of 308.56 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

3-Bromo-4-(4-chlorophenoxy)benzonitrile, a compound related to chlorophenoxy herbicides and benzonitrile herbicides, has been studied in various analytical chemistry contexts. For instance, Flanagan and Ruprah (1989) developed a high-performance liquid chromatography assay for chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This method resolves chlorophenoxy/benzonitrile mixtures and has low intra-assay and interassay CVs, making it highly reliable for diagnostic purposes (Flanagan & Ruprah, 1989).

Molecular Studies

The molecular packing properties of benzonitrile oxides, closely related to 3-Bromo-4-(4-chlorophenoxy)benzonitrile, have been studied to understand their solid-state chemistry. Ojala et al. (2017) determined the crystal structures of six furoxans, revealing insights into their molecular interactions and packing motifs, which vary across different structures (Ojala, Dhami, Stodolka, Whitcomb, & Johnson, 2017).

Propiedades

IUPAC Name |

3-bromo-4-(4-chlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYRKKVKJUNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(4-chlorophenoxy)benzonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)